Isoquinoline-6-carbothioamide
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Overview
Description
Isoquinoline-6-carbothioamide is a heterocyclic compound with the molecular formula C₁₀H₈N₂S It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-6-carbothioamide can be achieved through several methods. One common approach involves the reaction of isoquinoline with thiocarbamoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and microwave-assisted synthesis can enhance the yield and reduce reaction times. These methods also offer the advantage of better control over reaction parameters, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-6-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Isoquinoline-6-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Isoquinoline derivatives have shown potential as therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of isoquinoline-6-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells. Additionally, this compound can induce oxidative stress, affecting cellular redox balance and leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Isoquinoline-6-carbothioamide can be compared with other isoquinoline derivatives such as:
Isoquinoline: A simpler structure without the carbothioamide group.
Quinoline: Similar to isoquinoline but with a different ring fusion.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Uniqueness: this compound stands out due to its unique carbothioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C10H8N2S |
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Molecular Weight |
188.25 g/mol |
IUPAC Name |
isoquinoline-6-carbothioamide |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,(H2,11,13) |
InChI Key |
ISVMCDQYUZNIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=S)N |
Origin of Product |
United States |
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